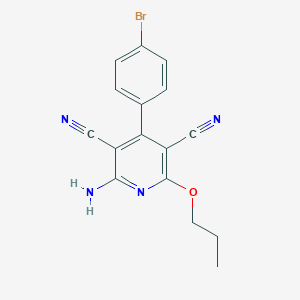
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile, also known as BPN-15606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 is a potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of intracellular signaling pathways.
Mécanisme D'action
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile works by inhibiting the activity of PDE4D, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important intracellular signaling molecule. By inhibiting PDE4D, this compound increases the levels of cAMP, which can lead to increased intracellular signaling and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase levels of cAMP and activate protein kinase A (PKA), a key downstream effector of cAMP signaling. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is its high potency and specificity for PDE4D. This makes it an ideal tool for studying the role of PDE4D in various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile. One area of interest is the potential use of this compound in the treatment of depression, as studies have shown that it can increase levels of BDNF, which has been implicated in the pathophysiology of depression. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromophenyl-2-cyanoacrylate. The resulting compound is then reacted with propylamine to form this compound.
Applications De Recherche Scientifique
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce motor deficits in animal models of Parkinson's disease and improve cognitive function in animal models of schizophrenia.
Propriétés
Formule moléculaire |
C16H13BrN4O |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-amino-4-(4-bromophenyl)-6-propoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H13BrN4O/c1-2-7-22-16-13(9-19)14(12(8-18)15(20)21-16)10-3-5-11(17)6-4-10/h3-6H,2,7H2,1H3,(H2,20,21) |
Clé InChI |
IHMDCQVPVOFZIR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
SMILES canonique |
CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)

![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)